molecular formula C5H12N2S B071987 1-Butyl-2-thiourea CAS No. 1516-32-1

1-Butyl-2-thiourea

Cat. No. B071987
CAS RN: 1516-32-1
M. Wt: 132.23 g/mol
InChI Key: GMEGXJPUFRVCPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Butyl-2-thiourea and its derivatives often involves the reaction of butylamine with thiocyanates or isothiocyanates under controlled conditions. Specific methods may vary based on the desired thiourea derivatives, with modifications introduced to the butyl or thiourea moiety to achieve different structural and functional attributes (Saeed et al., 2018).

Molecular Structure Analysis

1-Butyl-2-thiourea derivatives exhibit diverse molecular structures, with intramolecular and intermolecular hydrogen bonding playing a crucial role in determining their conformation and stability. X-ray diffraction analysis has revealed that these compounds can form planar or non-planar structures, influenced by intramolecular NH···O and NH···S hydrogen bonds (Contreras Aguilar et al., 2018).

Chemical Reactions and Properties

1-Butyl-2-thiourea undergoes various chemical reactions, including with metals to form complexes that exhibit unique properties. For instance, its derivatives have been studied for their ability to form complexes with Ni(II), Co(III), and Pt(II), which are of interest for their antifungal activities (del Campo et al., 2004).

Physical Properties Analysis

The physical properties of 1-Butyl-2-thiourea derivatives, such as melting points, solubility, and crystal structure, are significantly influenced by the nature of the substituents on the thiourea moiety. The arrangement of molecules in the crystal lattice is predominantly dictated by hydrogen bonding interactions, as demonstrated by various spectroscopic and theoretical studies (Saeed et al., 2014).

Chemical Properties Analysis

The chemical properties of 1-Butyl-2-thiourea, including reactivity and stability, are shaped by its functional groups. Thioureas are known for their nucleophilicity, particularly the sulfur atom, which can participate in a range of chemical reactions, making them valuable intermediates in organic synthesis. Detailed spectroscopic analysis and quantum chemical calculations provide insights into their reactivity and interaction mechanisms (Mary et al., 2016).

Scientific Research Applications

1. Enzyme Inhibitors and Mercury Sensors

  • Application Summary: Thiourea derivatives, including 1-Butyl-2-thiourea, have been studied for their potential as enzyme inhibitors and mercury sensors . They are simple in structure but efficient in these applications.
  • Methods of Application: In the study, six unsymmetrical thiourea derivatives were obtained in the laboratory under aerobic conditions . They were tested for their anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase . Their potentials as sensing probes for determination of deadly toxic metal (mercury) using spectrofluorimetric technique were also investigated .
  • Results: Compound 3 exhibited better enzyme inhibition IC 50 values of 50, and 60 µg/mL against AChE and BChE with docking score of −10.01, and −8.04 kJ/mol, respectively . The compound also showed moderate sensitivity during fluorescence studies .

2. Synthesis of Fluorescent Ionic Liquid

  • Application Summary: A novel type of fluorescent ionic liquid, 1-butyl-2-phenyl thiourea pyridinium bromide, was synthesized . This suggests that 1-Butyl-2-thiourea could be used in the synthesis of similar compounds.
  • Results: The successful synthesis of a new fluorescent ionic liquid was achieved .

3. Synthesis of New Heterocycles

  • Application Summary: Thiourea derivatives, including 1-Butyl-2-thiourea, are used in the synthesis of several important heterocyclic compounds . These compounds have a variety of coordination modes and have wide applications in biological systems .
  • Results: The successful synthesis of new heterocyclic compounds was achieved .

4. Chemosensors, Adhesives, Flame Retardants, Thermal Stabilizers, Antioxidants, Polymers and Organocatalysts

  • Application Summary: Thiourea derivatives find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
  • Results: The successful application of thiourea derivatives in these areas was reported .

5. Synthesis of Active Pharmaceutical Ingredients

  • Application Summary: Thiourea derivatives are used in the synthesis of active pharmaceutical ingredients . They play a promising role in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .
  • Results: The successful synthesis of active pharmaceutical ingredients was achieved .

6. Use in Agriculture

  • Application Summary: Thiourea derivatives have demonstrated important biological activities such as herbicidal and pesticidal . This suggests that 1-Butyl-2-thiourea could potentially be used in these applications.
  • Results: The successful application of thiourea derivatives in these areas was reported .

properties

IUPAC Name

butylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEGXJPUFRVCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061744
Record name Thiourea, butyl-
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Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Butyl-2-thiourea

CAS RN

1516-32-1
Record name N-Butylthiourea
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Record name Butylthiourea
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Record name 1-Butyl-2-thiourea
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Record name Thiourea, N-butyl-
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Record name Thiourea, butyl-
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Record name Butyl-2-thiourea
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Record name BUTYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PH Balse - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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